Lipophilicity Differential vs. Ethyl Ester Analog (CAS 898447-75-1) Shifts Predicted ADME Profile
The allyl ester of 898415-88-8 imparts a modestly higher computed logP compared to the corresponding ethyl ester analog. The target compound has an ACD/LogP of 4.50, while the ethyl ester analog (CAS 898447-75-1, C23H18O7, same MW) exhibits a predicted logP of approximately 4.1–4.2 based on the replacement of the terminal alkene with a methylene unit (ΔlogP ≈ +0.3–0.4) [1]. This difference, although modest, can influence membrane permeability and plasma protein binding in cell-based assays, making the allyl variant preferable when increased lipophilicity is desired for passive cellular uptake.
| Evidence Dimension | Predicted octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.50 (ChemSpider, ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | Ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate (CAS 898447-75-1): predicted logP ≈ 4.1–4.2 (analog estimation; no independently verified experimental value available) |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.4 (allyl > ethyl) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform; no experimental logP data available for either compound. |
Why This Matters
Procurement of the allyl ester (898415-88-8) rather than the ethyl ester provides a measurable lipophilicity increment that may be critical for optimizing cellular permeability in target-agnostic phenotypic screening cascades.
- [1] Kuujia. CAS 898447-75-1 (ethyl 2-{4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy}acetate). Accessed 2026-05-09. Note: predicted logP inferred from structural analogy; no experimental value available. View Source
